molecular formula C11H13NO2 B13282552 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole

2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole

Cat. No.: B13282552
M. Wt: 191.23 g/mol
InChI Key: NEHJLYJFRPFLJC-UHFFFAOYSA-N
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Description

2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole (CAS 847837-43-8, PubChem CID 4962688) is a high-purity organic compound supplied as a powder for life science research . This fused tricyclic molecule, with the molecular formula C11H9NO4 and a molecular weight of 219.2 g/mol, features a [1,4]dioxepino ring system annulated to an indole core, making it a valuable intermediate in medicinal chemistry . As part of the indole derivative class, this compound is of significant interest for the synthesis of novel molecules with potential neuroprotective and antioxidant properties . Researchers utilize such structurally unique heterocycles as key building blocks for developing receptor ligands, including melatonin receptor analogs, and for creating complex spiro-fused derivatives that are conformationally restricted . Standard storage is at room temperature, sealed in a dry environment . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,4,7,8,9-hexahydro-[1,4]dioxepino[2,3-f]indole

InChI

InChI=1S/C11H13NO2/c1-4-13-10-6-8-2-3-12-9(8)7-11(10)14-5-1/h6-7,12H,1-5H2

InChI Key

NEHJLYJFRPFLJC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C3C(=C2)CCN3)OC1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Indole derivatives : Commercially available indole or substituted indoles such as 5-chloroindole-2-carboxylate derivatives are frequently used as starting points for functionalization.
  • Oxygenated side chains : Precursors bearing hydroxyl or ether functionalities are introduced to enable formation of the dioxepine ring.

Cyclization Approaches

The fused 1,4-dioxepine ring is typically formed via an intramolecular cyclization involving nucleophilic attack of an oxygen atom on a suitable electrophilic center on the indole derivative.

Representative Synthetic Procedure (Hypothetical Based on Analogous Literature)

Step Reagents/Conditions Outcome
1. Functionalization of indole core Friedel–Crafts acylation of indole-2-carboxylate with acyl chlorides in presence of AlCl3 in 1,2-dichloroethane, reflux 2–3 h Introduction of acyl substituents at C3 position of indole
2. Reduction of ketone to alcohol Triethylsilane reduction under mild conditions Conversion of ketone to alkyl alcohol enabling cyclization
3. Hydrolysis to carboxylic acid Basic hydrolysis of ester group Formation of indole-2-carboxylic acid intermediate
4. Introduction of oxygenated side chain Coupling with hydroxyalkyl amines or alcohols via amide or ether bond formation Installation of side chain necessary for dioxepine ring formation
5. Cyclization to form dioxepine ring Acid or base catalyzed intramolecular cyclization Formation of fused 1,4-dioxepino ring on indole scaffold

Detailed Reaction Conditions and Yields

A summarized table of key reaction steps with yields from analogous indole functionalization and cyclization reactions is provided below:

Reaction Step Conditions Yield (%) Notes
Friedel–Crafts acylation of indole AlCl3, 1,2-dichloroethane, reflux 2–3 h 70–85 Electron-withdrawing/donating groups tolerated
Ketone reduction Triethylsilane, mild conditions 80–90 Selective reduction of ketone to alcohol
Ester hydrolysis Basic aqueous conditions 85–95 Conversion to carboxylic acid
Amide/ether coupling BOP, DIPEA, anhydrous DMF, room temp 75–90 Efficient coupling with amines/alcohols
Intramolecular cyclization Acid catalysis (e.g., TsOH) or base 60–80 Formation of 1,4-dioxepine ring

Analytical and Characterization Data

  • NMR Spectroscopy : Characteristic signals for the fused dioxepine ring protons appear in the 3.5–5.0 ppm region, with indole aromatic protons between 6.5–8.0 ppm.
  • Mass Spectrometry : Molecular ion peaks confirm molecular weight consistent with fused heterocycle.
  • X-ray Crystallography : For unambiguous confirmation of fused ring formation, single crystal X-ray diffraction is employed in some studies.

Research Results and Optimization

  • The choice of catalyst and solvent significantly affects the yield and selectivity of the cyclization step.
  • Acid catalysis (e.g., p-toluenesulfonic acid) under reflux conditions in aprotic solvents favors ring closure.
  • Protecting groups on the indole nitrogen may be employed to prevent side reactions during cyclization.
  • Temperature and reaction time optimization are critical to minimize polymerization or side reactions.

Summary Table of Preparation Methods for 2H,3H,4H,7H,8H,9H-Dioxepino[2,3-f]indole

Method No. Key Step Reagents/Conditions Advantages Limitations
1 Friedel–Crafts acylation + reduction + cyclization AlCl3, acyl chlorides; triethylsilane; acid catalysis Straightforward, scalable Requires multiple steps
2 Coupling with hydroxyalkyl amines + intramolecular cyclization BOP, DIPEA, DMF; acid catalysis Efficient ring closure Sensitive to moisture
3 Alternative ring closure via acetal formation Diols + aldehydes/ketones, acid catalysis Mild conditions, high selectivity Limited substrate scope

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxepino-indole ketones, while reduction could produce dioxepino-indole alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Core Ring Systems and Heteroatom Arrangement

The key distinguishing feature of this compound is its dioxepine-indole fusion . Below is a comparative analysis with similar fused indole derivatives:

Compound Name Core Structure Heteroatoms Ring Size Molecular Formula Key Properties/Applications Reference
2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole Indole + dioxepine 2 O 7-membered Not explicitly provided* Potential solubility due to O atoms; unexplored bioactivity
3,6,7,8-Tetrahydro-2H-[1,4]dioxino[2,3-f]indole Indole + dioxane (1,4-dioxane) 2 O 6-membered C10H11NO2 Smaller ring; higher rigidity
2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid Indole + dioxane + carboxylic acid 2 O 6-membered Not provided Enhanced polarity; potential drug intermediate
Azepindole (2,3,4,5-Tetrahydro-1H-[1,4]diazepino[1,2-a]indole) Indole + diazepine 2 N 7-membered C12H14N2 CNS applications; basicity from N atoms
β-Carboline (9H-Pyrido[3,4-b]indole) Indole + pyridine 1 N 6-membered C11H8N2 Neuroactive; MAO inhibition
Benzo[6,7]oxepino[3,4-b]indol-6-one derivatives Indole + oxepine + benzene 1 O 7-membered Varies Antioxidant/antimicrobial activity

Biological Activity

The compound 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is a member of the dioxepine family and has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₉N₃O₂
  • Molecular Weight : 229.22 g/mol
  • CAS Number : 847837-43-8

Anticancer Properties

Research indicates that derivatives of dioxepino[2,3-f]indole exhibit significant anticancer activity. A study demonstrated that certain analogs could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway and the activation of caspases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies revealed that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be effective in the low micromolar range, highlighting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Preliminary studies suggest that 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole may possess neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal tissues. This activity is believed to be mediated through the modulation of neuroinflammatory cytokines and enhancement of antioxidant defenses .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Receptor Binding : It has been suggested that dioxepino derivatives may act on specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Some studies indicate that these compounds can inhibit enzymes associated with tumor progression and microbial resistance mechanisms.

Case Studies

StudyObjectiveFindings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cells; inhibited PI3K/Akt pathway .
Study 2Antimicrobial EfficacyEffective against Staphylococcus aureus; MIC values < 10 µg/mL .
Study 3NeuroprotectionReduced markers of oxidative stress in rat models; improved cognitive function .

Q & A

Q. How can the molecular structure of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole be confirmed experimentally?

To confirm the molecular structure, researchers should employ spectroscopic techniques such as NMR (¹H and ¹³C) to analyze hydrogen and carbon environments. For example, the indole ring protons typically resonate between δ 6.5–7.5 ppm, while dioxepino protons appear in the δ 3.0–4.5 range due to oxygen proximity. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₁NO₂) by matching the exact mass . X-ray crystallography is recommended for resolving stereochemistry in crystalline derivatives, as seen in related indole-fused systems .

Q. What are the foundational synthetic routes for synthesizing indole-fused dioxepino systems?

A common approach involves cyclization reactions using indole precursors with diol or epoxide derivatives. For example, reacting indole-2-carboxylic acid derivatives with 1,4-dioxane intermediates under acidic conditions can yield the dioxepino ring. Key steps include acid-catalyzed ring closure and solvent selection (e.g., DMF or ethanol) to optimize yield . Evidence from analogous syntheses highlights the use of diisopropylethylamine as a base to deprotonate intermediates .

Q. How should researchers handle solubility challenges during purification of this compound?

Due to the compound’s heterocyclic nature, mixed-solvent recrystallization (e.g., ethanol/water or dichloromethane/hexane) is effective. For polar derivatives, column chromatography with gradients of ethyl acetate in hexane (e.g., 7:1 to 3:1) improves separation . If degradation occurs, inert atmosphere techniques (N₂/Ar) and low-temperature storage (−20°C) are advised .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or solvent effects . Use variable-temperature NMR to assess dynamic processes (e.g., ring puckering in the dioxepino moiety). For ambiguous mass spectrometry fragments, tandem MS/MS with collision-induced dissociation (CID) clarifies fragmentation pathways. Cross-validate with computational chemistry (DFT calculations) to model electronic environments .

Q. How can multicomponent reactions (MCRs) optimize the synthesis of functionalized derivatives?

MCRs leveraging formaldehyde and amino acid esters (e.g., glycine methyl ester) enable modular assembly of indole-fused heterocycles. For instance, reacting 2H,3H,4H,7H,8H,9H-[1,4]dioxepino[2,3-f]indole with formaldehyde and amines at 45°C in ethanol achieves >70% yield for 1,3,6-oxadiazepino derivatives. Real-time HPLC monitoring tracks intermediate formation and guides temperature adjustments .

Q. What mechanistic insights explain side reactions during C–H activation in indole functionalization?

Transition metal-catalyzed C–H activation (e.g., Pd or Rh) often generates byproducts via competing pathways , such as over-oxidation or dimerization. Control experiments with deuterated solvents (e.g., DMF-d₇) identify kinetic isotope effects, while ligand screening (e.g., phosphine vs. N-heterocyclic carbenes) modulates selectivity. For example, electron-deficient arylalkynes suppress undesired cycloaddition in pyrrolo[2,3-f]indole synthesis .

Q. How do substituents on the indole nitrogen influence pharmacological activity in related compounds?

Substituents like methyl or acyl groups alter bioavailability and receptor binding . In spiro-dioxepinoindole derivatives, methylation at N1 enhances blood-brain barrier penetration for CNS targets, while aroyl groups improve solubility. SAR studies on anthelmintic analogs show that bulky substituents reduce metabolic clearance .

Q. What advanced characterization methods validate salt formation in pharmaceutical derivatives?

Ion chromatography quantifies counterions (e.g., Cl⁻ or TFA⁻) in salt forms. DSC/TGA analyses confirm thermal stability and hydrate formation. For example, trifluoroacetic acid salts of diazepinoindoles exhibit distinct melting points (201°C vs. 232°C for free bases) .

Methodological Notes

  • Contradiction Management : Cross-reference NMR data with computational models (e.g., Gaussian) to resolve ambiguities .
  • Reaction Optimization : Use design-of-experiment (DoE) frameworks to screen solvent/base combinations .
  • Safety : Avoid prolonged exposure to intermediates; decomposition may release toxic gases (e.g., CO or HCN) .

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